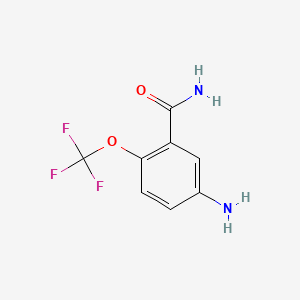

5-Amino-2-(trifluoromethoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Amino-2-(trifluoromethoxy)benzamide” is a chemical compound with the empirical formula C8H7F3N2O2 and a molecular weight of 220.15 . It is a solid substance .

Synthesis Analysis

The synthesis of “5-Amino-2-(trifluoromethoxy)benzamide” or similar compounds often involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Molecular Structure Analysis

The molecular structure of “5-Amino-2-(trifluoromethoxy)benzamide” can be represented by the SMILES string NC(=O)c1cc(OC(F)(F)F)ccc1N . This indicates that the compound contains an amide group (NC=O) and a trifluoromethoxy group (OC(F)(F)F) attached to a benzene ring.

Physical And Chemical Properties Analysis

“5-Amino-2-(trifluoromethoxy)benzamide” is a solid substance . Its empirical formula is C8H7F3N2O2 and it has a molecular weight of 220.15 .

Scientific Research Applications

Pharmacological Applications

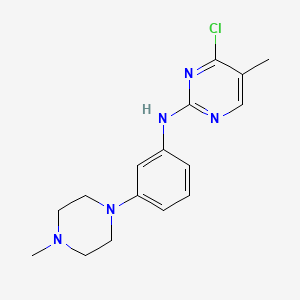

The trifluoromethyl group in compounds like 5-Amino-2-(trifluoromethoxy)benzamide is known to impart unique pharmacological properties. This group is prevalent in many FDA-approved drugs due to its ability to enhance bioavailability, stability, and metabolic resistance . The presence of this group in benzamide derivatives can potentially lead to the development of new medications with improved efficacy and safety profiles.

Neuroprotective Drug Development

5-Amino-2-(trifluoromethoxy)benzamide derivatives have been explored for their neuroprotective effects. They are structurally related to riluzole, a drug approved for the treatment of amyotrophic lateral sclerosis (ALS). These derivatives show promise in antagonizing voltage-dependent Na+ channel currents, which could make them potent inhibitors of these channels and beneficial in neurodegenerative diseases .

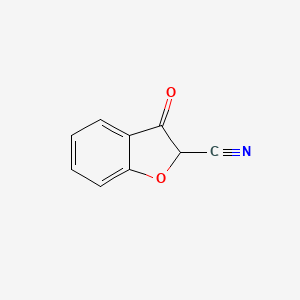

Synthesis of Benzoxazole Derivatives

The compound serves as a precursor in the synthesis of benzoxazole derivatives. These derivatives have been synthesized and evaluated for their biological activities, particularly as analogues of riluzole, which has multiple therapeutic properties including anticonvulsant and anxiolytic effects .

Mechanism of Action

Target of Action

The primary targets of 5-Amino-2-(trifluoromethoxy)benzamide are voltage-dependent Na+ channel currents . These channels play a crucial role in the propagation of action potentials in neurons, and their inhibition can lead to a decrease in neuronal excitability .

Mode of Action

5-Amino-2-(trifluoromethoxy)benzamide interacts with its targets by antagonizing the voltage-dependent Na+ channel currents . This means it prevents the normal function of these channels, leading to a decrease in the excitability of neurons .

Biochemical Pathways

It is known that the compound has a low binding affinity for gaba and nmda receptors . This suggests that it may have a minimal effect on the pathways involving these receptors.

Result of Action

The molecular and cellular effects of 5-Amino-2-(trifluoromethoxy)benzamide’s action primarily involve a decrease in neuronal excitability due to the antagonism of voltage-dependent Na+ channel currents

properties

IUPAC Name |

5-amino-2-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-2-1-4(12)3-5(6)7(13)14/h1-3H,12H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQKVTMKYFNAMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)N)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(trifluoromethoxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B595013.png)

![Methyl 2-[5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazol-2-yl]acetate](/img/structure/B595018.png)